2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide
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Overview
Description
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a bromobenzyl group, and a sec-butyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the thiazole ring.
Attachment of the Sec-Butyl Acetamide Moiety: The final step involves the acylation of the thiazole derivative with sec-butylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide
- 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide
- 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide
Uniqueness
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
The compound 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(sec-butyl)acetamide is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are known for their role in medicinal chemistry, particularly in the development of drugs with antimicrobial, anticancer, and anticonvulsant properties. This article delves into the biological activity of this specific compound, drawing from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C14H16BrN3OS
- Molecular Weight: 356.26 g/mol
The compound features a thiazole ring, a bromobenzyl group, and a sec-butyl acetamide moiety, which contribute to its pharmacological properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds containing thiazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria. The presence of the bromobenzyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes.
Compound | Microbial Strain | Activity (IC50 µg/mL) |
---|---|---|
1 | E. coli | 10 |
2 | S. aureus | 5 |
3 | C. albicans | 15 |
Anticancer Activity
The anticancer properties of thiazole derivatives have been extensively studied. For example, research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells.
A study reported that certain thiazole derivatives demonstrated IC50 values as low as 1.61 µg/mL against MCF7 cells, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl ring significantly influenced activity.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
A | MCF7 | 1.61 |
B | A549 | 1.98 |
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant properties. In various models, such as picrotoxin-induced seizures, compounds with thiazole moieties exhibited significant protective effects. The SAR indicated that the presence of halogens on the phenyl ring was crucial for enhancing anticonvulsant activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against multiple microbial strains. Compounds with electron-donating groups showed enhanced activity compared to their counterparts with electron-withdrawing groups.
- Cytotoxicity against Cancer Cells : In vitro studies demonstrated that the introduction of bulky groups at specific positions on the thiazole ring significantly increased cytotoxicity against cancer cell lines.
- Mechanism of Action : Molecular docking studies revealed that these compounds interact with specific protein targets involved in cell proliferation and apoptosis pathways, providing insights into their mechanisms of action.
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-butan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2OS2/c1-3-11(2)18-15(20)8-14-10-22-16(19-14)21-9-12-4-6-13(17)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUODNWAFSSIFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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